molecular formula C14H17BrClNO3 B4766674 4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine

4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine

Cat. No. B4766674
M. Wt: 362.64 g/mol
InChI Key: ZNBSSKFGXZZPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound A' and has been studied extensively for its mechanism of action and physiological effects. In

Scientific Research Applications

Compound A has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, compound A has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, compound A has been shown to modulate the immune response and reduce inflammation.

Mechanism of Action

Compound A exerts its effects through the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which play a role in cell signaling pathways. Additionally, compound A has been shown to bind to specific receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Compound A has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that compound A can inhibit the proliferation and survival of cancer cells. In animal models, compound A has been shown to improve cognitive function and reduce inflammation. Additionally, compound A has been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Compound A has several advantages for lab experiments, including its high potency and selectivity. However, its complex synthesis method and limited availability can make it difficult to obtain for research purposes. Additionally, the potential toxicity of compound A may limit its use in certain experiments.

Future Directions

There are several future directions for research on compound A. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to elucidate the full range of physiological effects of compound A and its potential therapeutic applications. Finally, research is needed to investigate the safety and potential toxicity of compound A in humans.
Conclusion
In conclusion, compound A is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. Its complex synthesis method and limited availability make it a challenging compound to work with, but its high potency and selectivity make it a valuable tool for studying various biological processes. Further research is needed to fully understand the biochemical and physiological effects of compound A and its potential therapeutic applications.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-2-methyl-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClNO3/c1-14(2,13(18)17-5-7-19-8-6-17)20-12-4-3-10(15)9-11(12)16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBSSKFGXZZPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCOCC1)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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